molecular formula C12H9N5O3 B606679 Cyadox CAS No. 65884-46-0

Cyadox

货号: B606679
CAS 编号: 65884-46-0
分子量: 271.23 g/mol
InChI 键: MBCZYLSVSCJJJQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine ring. CIADOX has the molecular formula C₁₂H₉N₅O₃ and a molecular weight of 271.23 g/mol .

科学研究应用

CIADOX 在科学研究中有着广泛的应用:

作用机制

CIADOX 的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。CIADOX 可以通过结合酶的活性位点来抑制某些酶的活性,从而阻断底物进入。 这种抑制会导致各种生物学效应,包括抗菌和抗癌活性 。参与这些效应的分子通路仍在研究中,但它们可能涉及细胞信号通路的调节和基因表达。

准备方法

合成路线和反应条件

CIADOX 可以通过多步合成过程合成,该过程涉及 2-氰基乙酰肼与 2-喹喔啉甲醛的缩合反应 。该反应通常在乙醇或甲醇等合适的溶剂存在下,在回流条件下进行。然后将反应混合物冷却,过滤得到的沉淀并通过重结晶进行纯化。

工业生产方法

CIADOX 的工业生产涉及类似的合成路线,但规模更大。该工艺针对更高的产率和纯度进行了优化,通常涉及连续流动反应器和自动化纯化系统。使用高纯度试剂和溶剂可确保最终产品的均匀性和质量。

化学反应分析

反应类型

CIADOX 会经历各种化学反应,包括:

    氧化: CIADOX 可以被氧化形成相应的喹喔啉衍生物。

    还原: CIADOX 的还原可以产生肼衍生物。

    取代: CIADOX 可以参与亲核取代反应,其中氰基被其他亲核试剂取代。

常用试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾和过氧化氢,通常在酸性或碱性条件下进行。

    还原: 在无水条件下使用硼氢化钠或氢化铝锂等还原剂。

    取代: 在钯或铜等催化剂存在下使用胺或硫醇等亲核试剂。

主要形成的产物

    氧化: 具有各种官能团的喹喔啉衍生物。

    取代: 具有不同化学性质的取代喹喔啉。

相似化合物的比较

CIADOX 由于其特定的化学结构和反应性,在喹喔啉衍生物中是独一无二的。类似的化合物包括:

  • 2-氰基-N’-[(1,4-二氧化喹喔啉-2-基)亚甲基]乙酰肼
  • 2-氰基-N’-[(1,4-二氧化-2-喹喔啉基)亚甲基]乙酰肼

与这些化合物相比,CIADOX 表现出不同的反应模式和生物活性,使其成为各种科学研究应用的宝贵化合物 .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ciadox involves the condensation of two molecules of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with one molecule of 1,2-diaminobenzene in the presence of a base.", "Starting Materials": [ "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "1,2-diaminobenzene", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in a suitable solvent (e.g. acetonitrile) and add the base to the solution.", "Step 2: Add 1,2-diaminobenzene to the solution and stir the mixture at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS 编号

65884-46-0

分子式

C12H9N5O3

分子量

271.23 g/mol

IUPAC 名称

2-cyano-N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C12H9N5O3/c13-6-5-12(18)15-14-7-9-8-16(19)10-3-1-2-4-11(10)17(9)20/h1-4,7-8H,5H2,(H,15,18)

InChI 键

MBCZYLSVSCJJJQ-UHFFFAOYSA-N

手性 SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N\NC(=O)CC#N)[O-]

SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-]

规范 SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-]

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Ciadox, Cyadox

产品来源

United States
Customer
Q & A

Q1: How does cyadox exert its growth-promoting effects?

A1: this compound exhibits growth-promoting effects through multiple mechanisms:

  • Altering Intestinal Microflora: this compound modifies the composition of gut microbiota, potentially reducing the populations of harmful bacteria and promoting the growth of beneficial ones. [] This can lead to improved nutrient absorption and overall animal growth. [, ]
  • Enhancing Protein Utilization and Synthesis: this compound has been shown to improve the apparent digestibility of dietary nutrients, including protein. This enhanced nutrient utilization contributes to increased protein synthesis and, consequently, faster growth rates in animals. []
  • Modulating Gene Expression: Research suggests that this compound influences the expression of various genes involved in growth and immunity, potentially through the PI3K signaling pathway. [, , ] It can upregulate the expression of growth factors like IGF-1 and EGF, while also influencing genes related to cell immunity and survival. []

Q2: Does this compound affect cellular processes besides growth?

A2: Yes, research suggests this compound influences various cellular processes beyond growth:

  • Immune Modulation: Studies indicate that this compound can suppress Escherichia coli-induced immune activation, particularly in the intestinal mucosa. [, , ] This suppression may contribute to its growth-promoting effects by redirecting energy from immune responses towards growth.

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C13H11N5O4, and its molecular weight is 309.25 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, studies have characterized this compound using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR have been used to confirm the structure of this compound. []
  • Mass Spectrometry (MS): Mass spectrometry, including electrospray ionization (ESI) and hybrid ion trap/time-of-flight (IT/TOF) techniques, has been widely employed to identify this compound and its metabolites. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy has also been used for the structural characterization of this compound. []

Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided research focuses primarily on the biological effects and metabolism of this compound. Information regarding its material compatibility and stability under various conditions is limited. Further research is needed to explore these aspects.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not reported to possess catalytic properties. Its primary mode of action is through its biological activity as an antimicrobial and growth promoter, not through catalytic mechanisms.

Q7: Have computational methods been used to study this compound?

A7: While computational chemistry techniques have been applied to study other quinoxaline-1,4-dioxide derivatives, their specific application to this compound is limited in the provided research. Further studies exploring molecular docking, QSAR modeling, and other computational approaches could provide valuable insights into the structure-activity relationships and interactions of this compound.

Q8: How stable is this compound under different conditions?

A8: this compound exhibits variable stability depending on the matrix and temperature:

  • Aqueous Solutions: this compound degrades rapidly in water at high temperatures (100°C), with a half-life of approximately 37.7 minutes. []
  • Cooking Oil: this compound is highly unstable in hot cooking oil (180°C), degrading completely within 2 minutes. []
  • Frozen Storage: this compound and its metabolite BDCYX deteriorate quickly in frozen storage, while QCA remains relatively stable. []

Q9: What are the SHE regulations surrounding the use of this compound?

A9: The provided research primarily focuses on the scientific aspects of this compound. Information regarding specific SHE regulations governing its use is limited and requires consultation with relevant regulatory bodies.

Q10: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in animals?

A10: this compound demonstrates varying ADME profiles across different species:

  • Absorption: Oral bioavailability of this compound is low in dogs (4.75%), suggesting significant first-pass metabolism. []
  • Distribution: Following oral administration, this compound is rapidly metabolized and distributed to various tissues, with the highest concentrations observed in the liver and kidneys. []
  • Metabolism: N-oxide reduction is the primary metabolic pathway for this compound, resulting in the formation of several metabolites, including 1,4-bisdesoxythis compound (Cy1), this compound-1-monoxide (Cy2), and quinoxaline-2-carboxylic acid (QCA). [, , , , , , , , , ] The specific metabolic profile varies across species. [, , ]
  • Excretion: this compound and its metabolites are primarily excreted via feces and urine. The route of excretion is influenced by the administration route, with fecal excretion being dominant after oral administration and renal clearance being more prominent after intramuscular and intravenous injections. []

Q11: What is the relationship between this compound exposure and its effects in animals?

A11: this compound's effects are dose-dependent:

  • Toxicity: At higher doses, this compound can induce toxicity, affecting organs like the liver and kidneys. [, ] This toxicity is often associated with the accumulation of specific metabolites. [, ]

Q12: How effective is this compound against different bacterial species?

A: this compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] Studies have shown its efficacy against various pathogens relevant to animal health, including:

  • Pigs: Clostridium perfringens, Pasteurella multocida, Escherichia coli, and Streptococcus spp. [, , , ]
  • Poultry: Campylobacter jejuni, Pasteurella multocida, and Escherichia coli. [, ]
  • Fish: Escherichia coli, Streptococcus spp., and Flavobacterium columnare. []

Q13: Have animal models been used to evaluate the efficacy of this compound?

A: Yes, numerous studies have employed animal models, primarily pigs and chickens, to investigate the effects of this compound on growth performance, intestinal health, and immune responses. [, , , , , , , , , , , , ] These studies have demonstrated that this compound, at appropriate doses, can enhance growth, improve feed efficiency, reduce diarrhea incidence, and modulate immune responses in animals.

Q14: What are the potential toxic effects of this compound?

A14: While generally considered safe at approved doses, this compound can induce toxicity at high doses or with prolonged exposure:

  • Hepatotoxicity: High doses of this compound can lead to liver damage. [, , ] Metabolic studies suggest that this toxicity might be linked to the accumulation of specific metabolites in the liver. [, ]
  • Endocrine Disruption: Studies have shown that this compound can affect hormone levels in animals. For instance, it can cause a decrease in aldosterone levels and alter sodium and potassium balance, potentially leading to hyponatremia and hyperkalemia. []
  • Embryotoxicity: Research in laboratory animals has indicated potential embryotoxicity of this compound, highlighting the need for careful consideration of its use during reproductive stages in animals. []

Q15: What is the safety profile of this compound for human consumption of treated animals?

A: The safety of this compound residues in food products is a significant concern. Regulatory bodies set maximum residue limits (MRLs) for this compound in edible tissues to ensure consumer safety. [, ] Monitoring residue depletion and establishing appropriate withdrawal periods are crucial aspects of ensuring food safety.

Q16: Are there any biomarkers being investigated for predicting this compound efficacy or monitoring its effects?

A: While current research does not extensively explore biomarkers for this compound, monitoring specific genes influenced by this compound, such as IGF-1 and EGF, could potentially serve as indicators of its growth-promoting effects. [] Further research is needed to identify reliable biomarkers for predicting this compound efficacy, monitoring treatment response, and detecting potential adverse effects.

Q17: What analytical methods are used to detect and quantify this compound and its metabolites?

A17: Several analytical techniques have been employed for the analysis of this compound and its metabolites:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, has been widely used to determine this compound and its metabolites in various matrices, including plasma, tissues, and feed. [, , , ]
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers enhanced sensitivity and selectivity for the analysis of this compound and its metabolites in complex matrices. [, , , ]
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC, combined with mass spectrometry, provides even faster and more efficient separation and detection of this compound and its metabolites. [, ]
  • Chemiluminescence Enzyme-Linked Immunosorbent Assay (CL-ELISA): CL-ELISA offers a sensitive and rapid method for detecting 1,4-bisdesoxythis compound (Cy4), a marker residue of this compound, in chicken tissues. []

Q18: What is the environmental fate of this compound and its impact on ecosystems?

A18: The provided research primarily focuses on the pharmacological and toxicological aspects of this compound. Information concerning its environmental fate, degradation pathways, and ecotoxicological effects is limited and requires further investigation. Assessing the potential risks of this compound to aquatic organisms and terrestrial ecosystems is crucial for responsible use and disposal.

Q19: How do the dissolution and solubility properties of this compound influence its bioavailability?

A: The development of this compound nanosuspensions aims to address the challenge of its limited solubility, thus enhancing its bioavailability. [] Further research exploring this compound's dissolution rate in various media and its impact on absorption and bioavailability is essential for optimizing its formulation and administration.

Q20: How are analytical methods for this compound and its metabolites validated?

A20: Analytical methods for this compound are rigorously validated to ensure their accuracy, precision, specificity, and sensitivity. Validation procedures typically involve:

  • Linearity and Range: Assessing the linearity of the calibration curve and the working range of the method. [, ]
  • Accuracy and Precision: Determining the recovery of the analyte from the matrix and the repeatability of the results. [, , , ]
  • Specificity and Selectivity: Evaluating the method's ability to differentiate the analyte from other components in the matrix. [, ]
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified. [, , ]

Q21: What quality control measures are in place for this compound production and use?

A21: While specific details regarding quality control measures for this compound production are not provided in the research, adhering to Good Manufacturing Practices (GMP) is essential for ensuring the consistency, safety, and efficacy of this compound throughout its lifecycle.

Q22: Does this compound induce any immunological responses in animals?

A: Research suggests that this compound can modulate immune responses, particularly in the intestinal mucosa. It has been shown to suppress Escherichia coli-induced immune activation, potentially by reducing the number of intraepithelial lymphocytes and immunoglobulin A secreting cells (ASCs). [, , ] Further research is needed to fully elucidate this compound's effects on the immune system and assess its potential to induce hypersensitivity or other immune-related adverse effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。